5-bromo-6-chloro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-chloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains both bromine and chlorine substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-indene typically involves the halogenation of indene derivatives. One common method includes the bromination and chlorination of 2,3-dihydro-1H-indene under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in a solvent like carbon tetrachloride or chloroform, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogen gases and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of 2,3-dihydro-1H-indene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of indanone derivatives.
Reduction: Formation of 2,3-dihydro-1H-indene.
Scientific Research Applications
5-bromo-6-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The compound’s reactivity allows it to modify biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-indene
- 6-chloro-2,3-dihydro-1H-indene
- 5-bromo-6-chloro-1H-indene
Uniqueness
5-bromo-6-chloro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and chlorine substituents on the indene ring.
Properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPSLWFDAVISIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.